![molecular formula C15H15N3O3S B2859236 5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-48-5](/img/structure/B2859236.png)
5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a novel compound within the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their pharmacological potential, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C₁₉H₁₇N₃O₃S
- IUPAC Name : this compound
Biological Activity Overview
Research has indicated that quinazoline derivatives exhibit a wide range of biological activities. The specific compound has shown promising results in several areas:
1. Antibacterial Activity
Studies have demonstrated that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 - 16 |
Streptococcus pneumoniae | 4 - 16 |
Enterococcus faecalis | 1 - 4 |
Escherichia coli | >128 |
These results suggest that the compound is particularly effective against drug-resistant strains such as MRSA and PRSP .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- HepG2 cells : IC50 = 15.3 µg/mL
- MDA-MB-231 cells : Exhibited significant cytotoxicity with IC50 values comparable to leading anticancer agents.
The structure-activity relationship (SAR) analysis indicates that modifications to the quinazoline nucleus can enhance its efficacy against cancer cells .
3. Other Biological Activities
Beyond antibacterial and anticancer effects, quinazoline derivatives have been explored for additional biological activities:
- Anti-inflammatory : Compounds in this class have shown potential in reducing inflammation markers.
- Antimalarial : Some derivatives have demonstrated activity against Plasmodium falciparum, suggesting a broader therapeutic application.
Case Studies and Research Findings
A recent study synthesized various quinazoline derivatives and assessed their biological activities. Among these, the compound of interest was highlighted for its selective antibacterial properties and moderate cytotoxicity towards cancer cells .
Additionally, molecular docking studies have been employed to predict interactions with biological targets, further supporting its potential as a therapeutic agent .
科学的研究の応用
Anticancer Activity
Research indicates that compounds related to imidazo[1,2-c]quinazoline derivatives exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves inducing cell cycle arrest at the G2/M phase, which is critical for halting tumor progression .
Case Study : A derivative of imidazo[1,2-c]quinazoline demonstrated significant cytotoxicity against Ehrlich Ascites Carcinoma and Sarcoma-180, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The compound has also shown efficacy against a range of microbial pathogens. Quinazoline derivatives have been documented to possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The structure of 5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one may enhance its interaction with bacterial targets, potentially leading to new antibiotic therapies .
Case Study : Research on 3-substituted quinazolinones revealed their effectiveness against multiple antibiotic-resistant strains, highlighting the potential for developing novel antimicrobial agents from this class of compounds .
Anti-inflammatory Effects
Quinazoline derivatives have been evaluated for their anti-inflammatory properties. The imidazo[1,2-c]quinazoline core is associated with the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. Compounds exhibiting selective COX inhibition could serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering improved safety profiles .
Case Study : A study demonstrated that certain quinazoline derivatives showed promising anti-inflammatory activity comparable to standard NSAIDs while exhibiting lower gastrointestinal toxicity .
α-Glucosidase Inhibition
The compound has been explored as an α-glucosidase inhibitor, which is crucial for managing type 2 diabetes by regulating blood glucose levels. Novel derivatives were synthesized and tested for their inhibitory potency against α-glucosidase, with some showing IC50 values that indicate strong potential for therapeutic use in diabetes management .
Summary of Applications
Application | Activity Type | Notable Findings |
---|---|---|
Anticancer | Cytotoxicity | Induces G2/M phase arrest in cancer cells; effective against multiple cancer types |
Antimicrobial | Broad-spectrum activity | Effective against Gram-positive and Gram-negative bacteria; potential for new antibiotics |
Anti-inflammatory | COX inhibition | Comparable activity to NSAIDs with improved safety profiles |
Diabetes management | α-glucosidase inhibition | Significant inhibitory activity; potential therapeutic application in diabetes |
特性
IUPAC Name |
8,9-dimethoxy-5-prop-2-enylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-4-5-22-15-16-10-7-12(21-3)11(20-2)6-9(10)14-17-13(19)8-18(14)15/h4,6-7H,1,5,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAOGXSGFDADPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。